molecular formula C21H19ClINO2 B12850364 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B12850364
M. Wt: 479.7 g/mol
InChI Key: CRSXVQZEWHWONZ-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a 1,2-dimethyl-pyrrole core substituted with a 4-chlorophenyl group at position 5, a 3-iodophenyl group at position 4, and an ethyl ester at position 2. The structural complexity arises from the combination of halogenated aromatic rings (chlorine and iodine), methyl groups, and an ester moiety. Such substitutions are common in medicinal chemistry for modulating electronic properties, lipophilicity, and target binding.

Properties

Molecular Formula

C21H19ClINO2

Molecular Weight

479.7 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-4-(3-iodophenyl)-1,2-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C21H19ClINO2/c1-4-26-21(25)18-13(2)24(3)20(14-8-10-16(22)11-9-14)19(18)15-6-5-7-17(23)12-15/h5-12H,4H2,1-3H3

InChI Key

CRSXVQZEWHWONZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C2=CC(=CC=C2)I)C3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

Biological Activity

5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a complex organic compound notable for its unique pyrrole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with halogenated phenyl groups, suggesting possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is C21H19ClINO2C_{21}H_{19}ClINO_2 with a molecular weight of approximately 479.7 g/mol. The presence of chlorine and iodine atoms in its structure may enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H19ClINO2
Molecular Weight479.7 g/mol
Halogen SubstituentsChlorine (Cl), Iodine (I)

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with proteins involved in apoptosis regulation, particularly the Bcl-2 family proteins. These proteins are critical in cancer biology as they regulate cell survival and death.

Research indicates that derivatives of pyrrole can act as inhibitors of Bcl-2 family proteins, promoting apoptosis in cancer cells. The specific interactions of 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with these proteins can be elucidated through various biochemical assays and molecular docking studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives, providing insights into their potential therapeutic effects:

  • Inhibition of Cancer Cell Growth :
    • A study on pyrrole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The compounds were shown to interact with ATP-binding domains in receptor tyrosine kinases, leading to reduced cell proliferation .
    • Specific analogs exhibited growth inhibition in colon cancer cell lines with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .
  • Antioxidant Properties :
    • Some pyrrole derivatives have also been reported to possess antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress within cells .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that the compound can form stable complexes with key proteins involved in cancer progression, such as EGFR and VEGFR2, enhancing its potential as an anticancer agent .

Comparative Analysis

The unique combination of halogenated phenylene groups and dimethyl substitution on the pyrrole ring distinguishes this compound from other similar structures. A comparative analysis shows that while many pyrrole derivatives exhibit biological activity, the specific substitutions on this compound may enhance its efficacy.

Compound NameUnique FeaturesBiological Activity
5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1H-pyrroleHalogenated phenylene groupsPotential Bcl-2 inhibitor
4-Amino-3-chloro-1H-pyrrole-2,5-dioneDifferent substitution patternAntitumor activity
3-Iodo-N-methylpyrroleLacks additional aromatic substitutionsLimited biological activity

Comparison with Similar Compounds

Key Structural and Functional Differences

Property Target Compound Piperidine Analog Pyrazole Derivative
Core Heterocycle Pyrrole (aromatic, 5-membered) Piperidine (saturated, 6-membered) Pyrazole (di-aromatic, 5-membered)
Halogenation 4-Chlorophenyl + 3-Iodophenyl 4-Chlorophenyl Dual Chloro-substitutions
Ester Group Ethyl ester Methyl ester N/A
Electron Effects Iodine’s polarizability enhances halogen bonding Chlorine’s electronegativity dominates Electron-deficient pyrazole core
Metabolic Stability Ethyl ester may slow hydrolysis Methyl ester likely faster hydrolysis Dependent on aldehyde group

Research Implications

  • Synthetic Challenges : Introducing iodine may require specialized reagents (e.g., I₂ or iodonium salts), increasing synthesis complexity compared to chloro-substituted analogs.
  • Pharmacokinetics : Higher molecular weight due to iodine may reduce oral bioavailability but improve target engagement through halogen bonding.

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